molecular formula C9H15NO2 B048322 (2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate CAS No. 112009-96-8

(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate

Cat. No. B048322
M. Wt: 169.22 g/mol
InChI Key: ZAOGTANDWGQXED-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate, commonly known as EPVC, is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral molecule that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

EPVC is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, EPVC derivatives have been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to changes in the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

EPVC derivatives have been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. For example, EPVC derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and HCV, and reduce inflammation in animal models of inflammatory diseases. EPVC derivatives have also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. EPVC derivatives are relatively easy to synthesize and can be obtained in high yields. However, EPVC derivatives can be difficult to purify due to their high polarity and low volatility. In addition, EPVC derivatives can be unstable under certain conditions, which can limit their use in some experiments.

Future Directions

There are several future directions for the study of EPVC and its derivatives. One potential direction is the development of EPVC derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the identification of novel molecular targets for EPVC derivatives, which could lead to the discovery of new therapeutic agents for various diseases. Finally, the development of new synthetic methods for EPVC derivatives could lead to the discovery of new compounds with unique biological activities.

Synthesis Methods

The synthesis of EPVC involves the reaction between ethyl vinyl ketone and pyrrolidine in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product is a racemic mixture of (2S,5R)- and (2R,5S)-EPVC, which can be separated using chiral chromatography.

Scientific Research Applications

EPVC has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. For example, EPVC derivatives have been shown to exhibit anticancer, antiviral, and anti-inflammatory activities.

properties

CAS RN

112009-96-8

Product Name

(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1

InChI Key

ZAOGTANDWGQXED-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1)C=C

SMILES

CCOC(=O)C1CCC(N1)C=C

Canonical SMILES

CCOC(=O)C1CCC(N1)C=C

synonyms

Proline, 5-ethenyl-, ethyl ester, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.